molecular formula C2H3F3O3S B156547 Methyl trifluoromethanesulfonate CAS No. 333-27-7

Methyl trifluoromethanesulfonate

Cat. No.: B156547
CAS No.: 333-27-7
M. Wt: 164.11 g/mol
InChI Key: OIRDBPQYVWXNSJ-UHFFFAOYSA-N
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Description

Methyl trifluoromethanesulfonate (MeOTf, CF₃SO₃CH₃) is a highly reactive alkylating agent widely employed in organic synthesis due to its strong electrophilic methyl group. Its structure features a trifluoromethanesulfonyl (triflyl) group, which enhances the leaving group ability, making it effective in methylating nucleophiles such as oxygen, sulfur, and nitrogen atoms under mild conditions .

MeOTf is particularly valued for its chemoselectivity. For instance, in the alkylation of N-substituted 2-phenylacetamides, it exclusively targets oxygen atoms, avoiding N-methylation even with prolonged reaction times . It also achieves high yields (e.g., 90% in the methylation of 9-isothiocyanatoacridine) and operates efficiently in microwave-assisted reactions, enabling rapid synthesis of derivatives like adenosine A3 PET radiotracers . However, its reactivity comes with hazards: the compound is toxic, volatile, and exothermic during reactions, necessitating rigorous safety protocols .

Preparation Methods

Methyl trifluoromethanesulfonate can be synthesized through several methods:

    Laboratory Synthesis: One common method involves treating dimethyl sulfate with triflic acid.

    Industrial Production: Industrially, this compound can be produced by the esterification of trifluoromethanesulfonic acid with methanol.

Chemical Reactions Analysis

Methyl trifluoromethanesulfonate undergoes various types of chemical reactions:

Scientific Research Applications

Chemical Synthesis

Methylation Reagent
Methyl triflate is widely utilized as a methylation reagent in organic synthesis. It effectively transfers methyl groups to various nucleophiles, including alcohols, amines, and carboxylic acids. This property makes it invaluable in the synthesis of complex organic molecules.

  • Example Reaction :
    In a typical reaction, MeOTf can convert amines to methylated ammonium salts:
    RNH2+MeOTfRNHMe+TfOHRNH_2+MeOTf\rightarrow RNHMe+TfOH

Table 1: Common Methylation Reactions Using MeOTf

Substrate TypeProduct TypeReaction Conditions
AlcoholsMethyl ethersRoom temperature in anhydrous solvent
AminesMethylated ammonium saltsMild heating with base
Carboxylic AcidsMethyl estersAnhydrous conditions

Radiochemistry

Carbon-11 Methyl Triflate
One of the most significant applications of methyl triflate is in radiochemistry, particularly in the synthesis of carbon-11 labeled compounds. Carbon-11 methyl triflate ([^11C]MeOTf) is used to produce radiolabeled molecules for positron emission tomography (PET) imaging.

  • Case Study :
    The use of [^11C]MeOTf has been pivotal in synthesizing Pittsburgh Compound B, which allows for the imaging of β-amyloid plaques in living brains. This application has implications for Alzheimer's disease research and diagnostics .

Pharmaceutical Applications

Methyl triflate's ability to methylate various substrates has made it a useful tool in drug development. It facilitates the modification of active pharmaceutical ingredients (APIs) to enhance their efficacy or bioavailability.

  • Example :
    In the synthesis of certain anti-cancer agents, MeOTf has been employed to introduce methyl groups that improve the pharmacological properties of the compounds.

Material Science

In materials science, MeOTf is used in the preparation of functionalized polymers and materials. Its reactivity allows for the introduction of methyl groups into polymer chains, which can modify their physical and chemical properties.

  • Application Example :
    The incorporation of methyl groups can enhance the hydrophobicity or thermal stability of polymers, making them suitable for specific applications such as coatings or adhesives.

Mechanism of Action

The primary mechanism of action of methyl trifluoromethanesulfonate is its ability to act as a methylating agent. It transfers a methyl group to nucleophilic sites on various molecules, facilitating the formation of new chemical bonds. This methylation process is crucial in many chemical reactions and is widely exploited in organic synthesis .

Comparison with Similar Compounds

Ethyl Trifluoromethanesulfonate

Structure and Reactivity: Ethyl trifluoromethanesulfonate (CF₃SO₃CH₂CH₃) shares the triflyl group but substitutes the methyl group with an ethyl moiety. This increases steric bulk, slightly reducing reactivity compared to MeOTf. Applications: Like MeOTf, it serves as an alkylating agent. However, in chemoselective O/S alkylation of carboxylic acids, ethyl triflate exhibits different selectivity ratios. Safety: Similar toxicity profiles to MeOTf, though larger-scale reactions require careful handling due to increased volatility.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Structure and Reactivity: TMSOTf (CF₃SO₃Si(CH₃)₃) replaces the methyl group with a trimethylsilyl moiety, making it a potent silylating agent and Lewis acid catalyst. Applications: Unlike MeOTf, TMSOTf is pivotal in glycosylation reactions, where it promotes β-mannoside formation via in situ anomeric protection . Safety: Moisture-sensitive but less volatile than MeOTf, reducing inhalation risks.

Silver Trifluoromethanesulfonate (AgOTf)

Structure and Reactivity : AgOTf (CF₃SO₃Ag) contains a silver cation, functioning as a Lewis acid rather than an alkylating agent.
Applications : It promotes formylation of substituted benzenes at ultra-low temperatures (-78°C), preserving acid-sensitive groups—a contrast to MeOTf’s alkylation role .
Safety : Light-sensitive and less toxic than MeOTf but requires inert handling to avoid decomposition.

Other Trifluoromethanesulfonate Derivatives

  • Triphenylphosphonium Triflate : Used in phosphorylation reactions, achieving 90% yield in γ-oxoalkylphosphonium salt synthesis .
  • Ionic Liquids : Triflate anions in ionic liquids (e.g., 1-butyl-3-methylimidazolium triflate) influence toxicity profiles in aquatic environments, highlighting the anion’s role in biological interactions .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Applications Typical Yield Selectivity/Specificity Safety Considerations
Methyl trifluoromethanesulfonate 164.11 Methylation of O/S nucleophiles Up to 90% O-alkylation preference (5:1 O/S) Toxic, exothermic
Ethyl trifluoromethanesulfonate 178.14 Ethylation under microwave conditions Moderate Steric-dependent selectivity Similar toxicity to MeOTf
TMSOTf 222.23 Glycosylation, silylation High β-mannoside formation Moisture-sensitive
AgOTf 256.94 Low-temperature formylation High Preservation of sensitive groups Light-sensitive

Research Findings and Key Insights

  • Chemoselectivity : MeOTf’s preference for O-alkylation over S-alkylation (5:1 ratio) is superior to bulkier analogs like ethyl triflate, which may exhibit altered selectivity due to steric hindrance .
  • Catalytic vs. Alkylating Roles : While MeOTf and ethyl triflate directly transfer alkyl groups, AgOTf and TMSOTf serve as promoters or catalysts, leveraging the triflate anion’s stability .

Biological Activity

Methyl trifluoromethanesulfonate (MeOTf) is a potent methylating agent widely utilized in organic synthesis. Its biological activity, while less documented than its chemical reactivity, has implications in various research areas, particularly in medicinal chemistry and toxicology. This article explores the biological activity of MeOTf, synthesizing findings from diverse studies and presenting relevant data.

This compound is a colorless liquid with the formula CF₃SO₂OCH₃. It is synthesized by treating dimethyl sulfate with triflic acid or through other methods involving triflic anhydride and dimethyl carbonate . MeOTf's structure allows it to act as a powerful methylating agent, capable of methylating various nucleophiles, including alcohols and amines.

Toxicity and Safety

MeOTf is classified as a toxic compound due to its potential harmful effects upon exposure. Although there have been no reported human fatalities associated with MeOTf, its toxicity profile is similar to that of methyl fluorosulfonate, which has an LC₅₀ value of 5 ppm in rats . The compound poses risks such as flammability and corrosiveness, necessitating careful handling in laboratory settings.

Methylation Reactions

MeOTf is extensively used in methylation reactions due to its ability to react with various functional groups. It effectively methylates poor nucleophiles like aldehydes, amides, and nitriles . Research has demonstrated that MeOTf can catalyze nucleophilic substitutions involving alcohols and N-heterocycles, leading to the formation of valuable intermediates in organic synthesis .

Case Study 1: Catalysis in Organic Synthesis

A study by Morgon et al. (2022) investigated the role of MeOTf as a catalyst in the regioselective N-functionalization of tautomerizable heterocycles. The research utilized density functional theory to analyze reaction mechanisms and optimize conditions for methylation reactions involving N-heterocycles . The findings indicated that MeOTf could facilitate the formation of N-substituted products with high regioselectivity.

Reaction Substrate Product Yield (%)
N-Methylation1-Phenylethan-1-olN-substituted benzoxazolones85%
Alcohol MethylationBenzo[d]oxazol-2-olMethylated product90%

Case Study 2: Applications in Radiochemistry

Methyl triflate has also been explored for its applications in radiochemistry, particularly in the synthesis of PET tracers targeting specific receptors like P2X7. In a study focusing on P2X7 receptor antagonists, MeOTf was employed to label compounds for imaging studies . This highlights its utility beyond traditional organic synthesis, extending into biomedical applications.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling methyl trifluoromethanesulfonate in laboratory settings?

this compound is highly toxic, flammable (flash point: 38°C), and corrosive. Key protocols include:

  • Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors, which can cause acute toxicity (H314, H226) .
  • Store in sealed containers at 2–8°C, away from ignition sources, and ensure proper grounding to avoid static discharge .
  • In case of spills, neutralize with inert absorbents (e.g., sand) and dispose of waste via certified hazardous waste management .

Q. How should this compound be stored to maintain stability?

  • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and degradation .
  • Avoid exposure to moisture, as it reacts exothermically with water, releasing toxic fumes .
  • Regularly monitor storage conditions using temperature logs and inspect containers for leaks .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}-NMR (90.0% purity threshold) and 19F^{19}\text{F}-NMR (98.0% purity threshold) to verify structural integrity and detect impurities .
  • Gas Chromatography (GC) : Confirm purity ≥98.0% by comparing retention times with reference standards .
  • Infrared (IR) Spectroscopy : Validate functional groups (e.g., S=O stretching at ~1400 cm1^{-1}) to identify contamination .

Q. What are the primary synthetic applications of this compound in organic chemistry?

  • Methylation Agent : Efficiently transfers methyl groups to nucleophiles (e.g., alcohols, amines) under mild conditions, forming stable triflate leaving groups .
  • Electrophilic Substitution : Used in Friedel-Crafts alkylation for aromatic systems, enabling regioselective methyl group introduction .
  • Polymer Chemistry : Initiates cationic polymerization of olefins and epoxides due to its strong Lewis acidity .

Advanced Research Questions

Q. How does the reaction mechanism of this compound differ in polar vs. nonpolar solvents?

  • In polar aprotic solvents (e.g., DCM, THF) , the triflate anion stabilizes the transition state, accelerating methyl transfer via an SN2S_N2 mechanism .
  • In nonpolar solvents (e.g., toluene) , steric hindrance dominates, favoring SN1S_N1 pathways with carbocation intermediates. Kinetic studies using 13C^{13}\text{C}-labeling can distinguish pathways .
  • Solvent choice impacts byproduct formation: Polar solvents reduce triflic acid accumulation, while nonpolar solvents may require scavengers (e.g., 2,6-di-tert-butylpyridine) .

Q. How can researchers reconcile discrepancies in reported stability data for this compound under varying conditions?

  • Thermal Stability : Decomposes above 99°C (boiling point), but decomposition kinetics vary with trace moisture. Thermogravimetric analysis (TGA) under inert atmospheres provides reproducible data .
  • Hydrolytic Stability : Conflicting half-life values in water (e.g., 30 min vs. 2 hr) arise from pH differences. Controlled studies at pH 7.0 (buffered) show t1/2=45±5t_{1/2} = 45 \pm 5 min .

Q. What advanced analytical techniques complement NMR for characterizing this compound in complex matrices?

  • High-Resolution Mass Spectrometry (HRMS) : Identifies trace impurities (e.g., methyl sulfate) via exact mass matching (theoretical m/zm/z 164.10) .
  • X-ray Crystallography : Resolves structural ambiguities in coordination complexes (e.g., with Ag+^+) by analyzing bond lengths and angles .
  • Raman Spectroscopy : Detects hydrolysis products (e.g., triflic acid) in situ without sample destruction .

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

  • Temperature Control : Maintain reactions below 40°C to suppress triflate hydrolysis .
  • Scavenging Agents : Add molecular sieves to absorb moisture or employ hindered bases (e.g., 2,6-lutidine) to neutralize triflic acid .
  • Stepwise Quenching : After methylation, immediately quench excess reagent with aqueous NaHCO3_3 to prevent back-reactions .

Properties

IUPAC Name

methyl trifluoromethanesulfonate
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InChI

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3
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InChI Key

OIRDBPQYVWXNSJ-UHFFFAOYSA-N
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Canonical SMILES

COS(=O)(=O)C(F)(F)F
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Molecular Formula

C2H3F3O3S
Record name METHYL TRIFLUOROMETHANE SULFONATE
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DSSTOX Substance ID

DTXSID6049272
Record name Methyl trifluoromethanesulfonate
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Molecular Weight

164.11 g/mol
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Physical Description

Methyl trifluoromethane sulfonate is a brown liquid. Insoluble in water. (NTP, 1992) This material is a very reactive methylating agent, also known as methyl triflate., Brown liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name METHYL TRIFLUOROMETHANE SULFONATE
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Boiling Point

201 to 210 °F at 760 mmHg (NTP, 1992)
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Flash Point

101 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

333-27-7, 207556-12-5
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Synthesis routes and methods I

Procedure details

731 g (2.59 mol) of trifluoromethanesulfonic anhydride and 232 g (2.58 mol) of dimethyl carbonate are added to the residue, and the process described above is repeated. 837 g of methyl trifluoromethanesulfonate having a purity of greater than 99% are isolated (yield: 99.1%).
Quantity
731 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

17.74 g (0.1182 mol) of trifluoromethanesulfonic acid are introduced into a round-bottomed flask fitted with a reflux condenser. 21.41 g (0.1177 mol) of trichloroacetyl chloride are added over the course of 2 minutes with constant stirring. 10.60 g (0.1177 mol) of dimethyl carbonate are then added over the course of 5 minutes without cooling the mixture. The reaction mixture warms slightly and is heated at 80-100° C. for 7 hours in an oil bath (temperature in the oil bath) with stirring until the evolution of gas ceases. After cooling to room temperature, the mixture is distilled under atmospheric pressure, giving 17.48 g (yield: 90.5%) of methyl trifluoromethanesulfonate as a transparent, colourless liquid (boiling range 98-100° C.).
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.74 g
Type
reactant
Reaction Step Two
Quantity
21.41 g
Type
reactant
Reaction Step Three
Quantity
10.6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A further 49.15 g (0.328 mol) of trifluoromethanesulfonic acid, 46.10 g (0.328 mol) of benzoyl chloride and 29.49 g (0.328 mol) of dimethyl carbonate are added to the distillation residue with stirring. The reaction mixture is subsequently heated at 90° C. using an oil bath (temperature in the oil bath) for 6 hours, giving 52.00 g (yield: 96.8%) of pure methyl triflate by distillation.
Quantity
49.15 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
29.49 g
Type
reactant
Reaction Step One
Yield
96.8%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl trifluoromethanesulfonate
Methyl trifluoromethanesulfonate
Methyl trifluoromethanesulfonate
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Methyl trifluoromethanesulfonate
Methyl trifluoromethanesulfonate

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